molecular formula C17H23N5OS B7152497 N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B7152497
M. Wt: 345.5 g/mol
InChI Key: PEXOHNDGQVWKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and diazepane moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the thiazole and diazepane derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine moieties.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with similar structural features.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with comparable properties.

Uniqueness

N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is unique due to its combination of pyridine, thiazole, and diazepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-14-13-18-5-3-15(14)4-6-19-16(23)21-8-2-9-22(11-10-21)17-20-7-12-24-17/h3,5,7,12-13H,2,4,6,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXOHNDGQVWKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCNC(=O)N2CCCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.